molecular formula C11H13NO B3371280 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine CAS No. 663597-27-1

2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine

Cat. No. B3371280
CAS RN: 663597-27-1
M. Wt: 175.23 g/mol
InChI Key: FLTIEIVNYBTONH-UHFFFAOYSA-N
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Description

“2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine” is a chemical compound that is used in various chemical reactions . It is also known as “Amino benzophenone alkyne” and "Probe building block" . This compound is a trifunctional building block that contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle .


Synthesis Analysis

The synthesis of “2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine” involves various chemical reactions. It is used for chemical probe synthesis . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .


Molecular Structure Analysis

The molecular structure of “2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine” is represented by the empirical formula C17H15NO2 . The InChI code for this compound is 1S/C11H10O2/c1-3-8-13-11-6-4-10 (5-7-11)9 (2)12/h1,4-7H,8H2,2H3 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is particularly used in click chemistry reactions . The propargyl group in the compound reacts with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine” include a molecular weight of 174.2 , a melting point of 71-76°C . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine has been involved in various chemical synthesis processes. In a study conducted by Manukyan et al. (2018), this compound was used in the synthesis of new unsaturated amines through the Stevens Rearrangement, demonstrating its utility in creating new chemical structures Manukyan et al. (2018). Additionally, the compound was utilized in the synthesis of Schiff base compounds with propargyl moiety, as detailed by Selvarani et al. (2012), highlighting its role in forming complex organic structures Selvarani et al. (2012).

Polymer Modification and Biomedical Applications

The compound has been used in the functional modification of polymers for biomedical applications. For instance, Aly and El-Mohdy (2015) described its use in modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels, leading to polymers with potential medical applications Aly and El-Mohdy (2015). Zhang et al. (2012) synthesized polyesters bearing pendant amine groups using this compound, which displayed excellent cell penetration and gene delivery properties Zhang et al. (2012).

Organic Synthesis and Antimicrobial Properties

In the field of organic synthesis and pharmaceuticals, the compound has been instrumental. Pervaram et al. (2017) used it in the synthesis of 1,2,3-triazole-pyrazole hybrids, which demonstrated significant antimicrobial activity Pervaram et al. (2017). Similarly, the synthesis and crystal structure of related Schiff bases containing the propargyl moiety, as researched by Selvarani et al. (2012), further exemplify its versatility in creating compounds with potential antimicrobial properties Selvarani et al. (2012).

Photoreduction Studies

In photophysicalresearch, the compound has been explored for its role in intramolecular photoreduction processes. Miyasaki et al. (1992) conducted picosecond laser photolysis studies on derivatives of this compound, providing insights into the photoreduction of benzophenone, an important aspect in the study of photoinduced reactions Miyasaki et al. (1992).

Chiral Ligands in Organic Synthesis

The application of 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine extends to the field of chiral ligands in organic synthesis. Talybov and Baghirli (2020) demonstrated its use in synthesizing chiral compounds with high selectivity, illustrating its importance in asymmetric synthesis Talybov and Baghirli (2020).

Mechanism of Action

The mechanism of action of “2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine” is primarily based on its ability to undergo UV light-induced covalent modification of a biological target . This property allows it to be used in various downstream applications via the alkyne tag .

Future Directions

The future directions of “2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine” could involve its use in the development of new chemical probes and in the study of various biological targets. Its unique structure and properties make it a valuable tool in chemical research .

properties

IUPAC Name

2-(4-prop-2-ynoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h1,3-6H,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTIEIVNYBTONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458097
Record name 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine

CAS RN

663597-27-1
Record name 4-(2-Propyn-1-yloxy)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663597-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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